Z-D-Dbu(Boc)-OH

Description

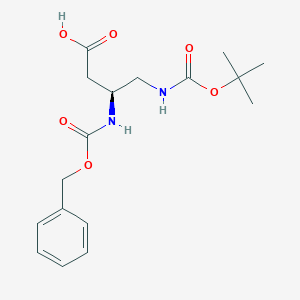

Z-D-Dbu(Boc)-OH is a chiral amino acid derivative widely used in peptide synthesis and biochemical research. Its chemical name is N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(tert-butoxycarbonyl)-D-2,4-diaminobutyric acid, with the molecular formula C₂₄H₂₈N₂O₆ and a molecular weight of 440.49 g/mol . The compound features two orthogonal protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group, which is base-labile and commonly used in solid-phase peptide synthesis.

- Boc (tert-butoxycarbonyl) at the β-amino group, which is acid-labile and provides selective deprotection .

This dual protection enables precise control during stepwise peptide chain elongation. This compound is typically a white to off-white crystalline powder with ≥95% purity by HPLC and confirmed structural integrity via ¹H-NMR .

Properties

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMMZCONPFBQTC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541351 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96186-30-0, 108919-51-3 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-L-3,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-D-3,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.38 g/mol |

| CAS Number | 96186-30-0 |

| Synonyms | Nγ-Boc-Nβ-Z-D-3,4-diaminobutyric acid; (S)-4-(Boc-amino)-3-(Z-amino)butyric acid |

Primary Synthesis Route: Saponification of Methyl Ester

The definitive preparation of this compound involves the hydrolysis of its methyl ester precursor, (S)-methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-[[(phenylmethoxy)carbonyl]amino]butanoate (CAS 96186-29-7), under basic conditions.

Reaction Conditions and Mechanism

The methyl ester is treated with sodium hydroxide (NaOH) in methanol at ambient temperature for 3 hours. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, yielding the corresponding carboxylic acid (this compound) and methanol as a byproduct.

Key advantages of this method include:

Workup and Purification

Post-reaction, the mixture is acidified to protonate the carboxylate, followed by extraction with organic solvents (e.g., ethyl acetate). Chromatographic purification ensures high purity, critical for subsequent peptide coupling reactions.

Optimization and Industrial-Scale Considerations

While the 1987 method remains standard, recent advances in solvent selection and catalytic systems offer insights into potential optimizations.

Solvent and Base Selection

The use of methanol as a solvent balances solubility and reaction efficiency. Tertiary alcohols like tert-amyl alcohol, employed in DBU synthesis, are less ideal here due to the steric hindrance they impose on ester hydrolysis.

Catalytic Efficiency

NaOH’s role as a base is non-catalytic but stoichiometric, necessitating precise molar equivalence to avoid over-hydrolysis or byproduct formation. Alternative bases like KOH or aqueous NH3, explored in related syntheses, show no significant advantage for this specific reaction.

Comparative Analysis of Protecting Group Strategies

The stability of Z and Boc groups under basic conditions is pivotal to the success of this synthesis.

Boc Group Stability

The tert-butoxycarbonyl group is typically labile under acidic conditions (e.g., trifluoroacetic acid), but remains stable in mild base due to the electron-withdrawing effect of the carbonyl, which mitigates nucleophilic attack.

Z Group Compatibility

The benzyloxycarbonyl group resists basic hydrolysis but is cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH). Its retention during saponification underscores the method’s selectivity.

Applications in Peptide Synthesis

This compound serves as a building block for introducing diamino butyric acid residues into peptides. Its dual protection allows sequential deprotection:

Chemical Reactions Analysis

Boc Group Removal

The tert-butyloxycarbonyl (Boc) group is cleaved under strong acidic conditions :

- Trifluoroacetic acid (TFA) : 95% TFA in dichloromethane (DCM) for 30–60 min at 25°C quantitatively removes Boc without affecting the Z group .

- HCl/Dioxane : 4 M HCl in dioxane (1–2 h, 25°C) is an alternative for acid-sensitive peptides .

Z Group Removal

The benzyloxycarbonyl (Z) group requires catalytic hydrogenolysis or HBr/AcOH :

- H₂/Pd-C : 10% Pd/C under H₂ (1 atm) in methanol/ethyl acetate (2–4 h, 25°C) .

- HBr in AcOH : 33% HBr in glacial acetic acid (30 min, 0°C) achieves rapid cleavage but may induce aspartimide formation in adjacent residues .

Deprotection Conditions Comparison

| Protecting Group | Reagent | Time | Temperature | Compatibility |

|---|---|---|---|---|

| Boc | 95% TFA/DCM | 30–60 min | 25°C | Z group stable |

| Z | H₂/Pd-C | 2–4 h | 25°C | Boc group stable |

Coupling Reactions

Z-D-Dbu(Boc)-OH participates in solid-phase peptide synthesis (SPPS) via carbodiimide or phosphonium reagents:

- T3P®/DIPEA : Propylphosphonic anhydride (T3P®) with N,N-diisopropylethylamine (DIPEA) in DMF achieves >99% coupling efficiency in 5–10 min .

- HOBt/DIC : 1-Hydroxybenzotriazole (HOBt) with diisopropylcarbodiimide (DIC) minimizes racemization during fragment condensation .

Coupling Efficiency with Common Reagents

| Reagent System | Solvent | Coupling Time | Yield (%) | Racemization Risk |

|---|---|---|---|---|

| T3P®/DIPEA | DMF | 5–10 min | >99 | Low |

| HOBt/DIC | DCM | 30–60 min | 95–98 | Moderate |

Aspartimide Formation

Exposure to piperidine or prolonged basic conditions during Z group removal can induce aspartimide formation at the β-carboxy group . Mitigation strategies include:

- Using dipropylamine (DPA) instead of piperidine for Fmoc-like deprotection (reduces aspartimide by >90%) .

- Adding 0.1 M Oxyma Pure® to suppress base-mediated cyclization .

Lactamization

The free γ-amino group (post-Boc deprotection) may react with the β-carboxylic acid, forming a 5-membered lactam . This is minimized by:

- Low-temperature protocols (0–4°C during deprotection) .

- In situ activation of the carboxylic acid to prevent undesired nucleophilic attack .

Stability and Storage

Scientific Research Applications

Peptide Synthesis

Z-D-Dbu(Boc)-OH is extensively utilized in solid-phase peptide synthesis (SPPS). It serves as a key building block that allows researchers to create complex peptides with high purity and yield. The efficiency of this compound in SPPS has been demonstrated in various studies where it contributed to the successful synthesis of peptides with minimal side reactions.

Case Study: Peptide Synthesis Efficiency

A comparative study evaluated the performance of this compound against other coupling agents in SPPS. The results indicated that using this compound reduced the formation of undesired byproducts significantly, achieving over 90% purity in the final peptide product .

Pharmaceutical Development

In pharmaceutical research, this compound is pivotal for modifying peptide structures to enhance their therapeutic efficacy. It aids in the development of novel therapeutics targeting specific biological pathways.

Data Table: Therapeutic Applications of this compound

| Compound | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Peptide A | Cancer | Inhibition of tumor growth | |

| Peptide B | Alzheimer’s | Neuroprotective effects |

Bioconjugation

The compound is also employed in bioconjugation processes, allowing for the attachment of biomolecules to drugs. This enhances drug delivery systems and improves the targeting capabilities of therapies, particularly in oncology.

Example: Targeted Drug Delivery

Research has shown that conjugating this compound-derived peptides with antibodies improves the specificity and efficacy of drug delivery to cancer cells, minimizing off-target effects .

Neuroscience Research

This compound is instrumental in synthesizing neuropeptides, which are critical for studying neurological functions and disorders. Its derivatives are being explored for potential applications as neuroprotective agents.

Case Study: Neuroprotective Agents

Studies investigating neuropeptides synthesized using this compound have revealed promising results in protecting neuronal cells from apoptosis in models of neurodegenerative diseases .

Analytical Chemistry

In analytical chemistry, this compound is used to evaluate the purity and concentration of complex mixtures. Its role aids quality control across various industries, ensuring compliance with safety standards.

Mechanism of Action

The mechanism of action of “Z-D-Dbu(Boc)-OH” involves its role as a protected amino acid in peptide synthesis. The protecting groups (Z and Boc) prevent unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protecting groups are removed to yield the final product.

Comparison with Similar Compounds

Fmoc-Dab(Boc)-OH

Z-Dap(Boc)-OH

- Structure: Nα-Z (benzyloxycarbonyl)-Nβ-Boc-D-2,3-diaminopropionic acid.

- Key Differences: Backbone Length: Dap (diaminopropionic acid) has a shorter side chain (3 carbons) compared to Dbu (4 carbons), affecting steric interactions in peptide folding . Protecting Group: Z-group (acid-labile) replaces Fmoc, limiting compatibility with solid-phase synthesis protocols requiring base-sensitive protection .

- Applications : Suitable for solution-phase synthesis or specialized Z-group strategies .

Z-D-Dbu(N3)-OH

Fmoc-Lys(Boc)-OH

- Structure : Nα-Fmoc-Nε-Boc-L-lysine.

- Key Differences: Side Chain: Lysine has a longer side chain (4 methylene groups) compared to Dbu, altering solubility and peptide tertiary structure . Protection: Boc is on the ε-amino group, leaving the α-amino group free for coupling, unlike this compound’s dual protection .

- Applications : Critical for introducing lysine residues in peptide vaccines .

Comparative Data Table

Biological Activity

Z-D-Dbu(Boc)-OH, chemically known as (S)-4-(Boc-amino)-3-(Z-amino)butyric acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

This compound is synthesized through a series of chemical reactions involving protected amino acids. The synthesis often employs techniques such as solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains. The use of protecting groups like Boc (tert-butyloxycarbonyl) is crucial for preventing unwanted reactions during the synthesis process.

Biological Activity

This compound exhibits several biological activities, primarily attributed to its structural properties that resemble natural peptides. Below are key aspects of its biological activity:

1. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Studies indicate that compounds with similar structures exhibit significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.

2. Antitumor Properties

Research has indicated that this compound may possess antitumor activity. For instance, analogs of this compound were tested against cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .

3. Immunomodulatory Effects

Preliminary studies suggest that this compound can modulate immune responses, potentially enhancing the efficacy of vaccines or other immunotherapies. This effect is likely due to its ability to interact with immune cell receptors .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

The biological effects of this compound are thought to be mediated through several mechanisms:

- Cell Membrane Interaction: The hydrophobic regions of the molecule may facilitate interaction with bacterial membranes, leading to disruption and cell death.

- Signal Transduction Pathways: The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

- Immune Modulation: By interacting with immune receptors, this compound may enhance or inhibit specific immune responses.

Q & A

Basic: What are the essential analytical techniques for confirming the identity and purity of Z-D-Dbu(Boc)-OH post-synthesis?

Methodological Answer:

To validate the structure and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : For verifying stereochemical integrity and Boc-protection efficiency. H and C NMR can identify characteristic peaks for the Z-group (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) moieties .

- High-Performance Liquid Chromatography (HPLC) : To assess purity, using reverse-phase columns and UV detection at 220 nm for peptide bonds.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF for accurate molecular weight confirmation.

For novel derivatives, ensure compliance with journal requirements for reporting new compounds, including full spectral data and purity thresholds (e.g., ≥95%) .

Advanced: How can researchers resolve contradictions in reported coupling efficiencies of this compound under varying solvent conditions?

Methodological Answer:

Contradictions in coupling efficiency data often arise from solvent polarity, activation methods, or steric hindrance. To address this:

Controlled Variable Testing : Compare coupling yields in solvents (e.g., DMF vs. DCM) using standardized activators (HOBt/DIC) and reaction times.

Statistical Analysis : Apply ANOVA or regression models to identify significant factors influencing efficiency .

Mechanistic Studies : Use computational tools (DFT calculations) to model steric effects or hydrogen-bonding interactions in different solvents.

Cross-Validation : Replicate conflicting studies under identical conditions to isolate methodological discrepancies.

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Basic: What are the key considerations for incorporating this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Key steps include:

- Deprotection Strategy : Use trifluoroacetic acid (TFA) for Boc removal, ensuring compatibility with resin stability (e.g., Wang resin vs. Merrifield).

- Coupling Conditions : Optimize activators (e.g., HBTU, PyBOP) and bases (DIEA) in anhydrous DMF. Monitor completion via Kaiser test or FTIR.

- Side-Chain Protection : Ensure orthogonal protection (e.g., Z-group for amines) to prevent unintended deprotection.

Document protocols rigorously to enable reproducibility, per guidelines for experimental reporting .

Advanced: How can researchers design experiments to optimize the stability of this compound during long-term storage?

Methodological Answer:

Stability optimization requires:

Accelerated Degradation Studies : Expose the compound to stressors (heat, humidity, light) and quantify decomposition via HPLC-MS.

Design of Experiments (DOE) : Use factorial designs to test interactions between storage conditions (temperature, desiccants) and degradation rates.

Kinetic Modeling : Apply Arrhenius equations to predict shelf life under ambient conditions.

Crystallography : Analyze solid-state stability using X-ray diffraction to identify polymorphic transitions.

Align with standards for qualitative research by detailing environmental controls and analytical validation methods .

Basic: What are the critical steps for Boc deprotection of this compound in solution-phase synthesis?

Methodological Answer:

Acid Selection : Use TFA (20–50% in DCM) for Boc removal, balancing efficiency with minimal side reactions.

Reaction Monitoring : Track deprotection via TLC (Rf shift) or in-situ FTIR (disappearance of Boc carbonyl peak at ~1680 cm).

Workup : Neutralize excess acid with cold ether or aqueous bicarbonate, followed by lyophilization.

Purity Assessment : Confirm complete deprotection via H NMR (absence of tert-butyl group at δ 1.4 ppm).

Report detailed protocols, including solvent ratios and temperature, to meet reproducibility standards .

Advanced: What methodologies can address stereochemical inversion risks during this compound incorporation into peptides?

Methodological Answer:

Mitigate racemization through:

Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed inversion.

Additive Screening : Test racemization suppressors like HOBt or Oxyma Pure.

Chiral HPLC Analysis : Compare retention times of synthesized peptides with enantiomeric standards.

Kinetic Control : Optimize coupling times to minimize exposure to basic conditions.

Use frameworks like PICO (Population: peptide sequences; Intervention: coupling additives; Control: standard conditions; Outcome: enantiomeric purity) to structure experiments .

Basic: How should researchers report synthetic procedures for this compound derivatives in publications?

Methodological Answer:

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Primary Data : Include NMR shifts, HPLC traces, and MS spectra in the main text or supplementary materials.

- Reproducibility : Detail solvent grades, equipment models, and reaction scales.

- Citations : Reference established protocols for known intermediates.

For novel compounds, provide full characterization data and purity metrics, adhering to ethical reporting standards .

Advanced: What computational tools are effective for predicting this compound reactivity in non-standard solvents?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in solvents like THF or ionic liquids.

Density Functional Theory (DFT) : Calculate activation energies for coupling or deprotection steps.

Machine Learning : Train models on existing kinetic data to predict optimal solvent-activator combinations.

Validate predictions with experimental data, ensuring alignment with open-access data management practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.